molecular formula C9H15N3S2 B15233120 2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole

2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole

Cat. No.: B15233120
M. Wt: 229.4 g/mol
InChI Key: PKKZEGKPROCHTQ-UHFFFAOYSA-N
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Description

2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a piperidin-3-ylmethylthio group and a methyl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with piperidin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a piperidin-3-ylmethylthio group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H15N3S2

Molecular Weight

229.4 g/mol

IUPAC Name

2-methyl-5-(piperidin-3-ylmethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C9H15N3S2/c1-7-11-12-9(14-7)13-6-8-3-2-4-10-5-8/h8,10H,2-6H2,1H3

InChI Key

PKKZEGKPROCHTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2CCCNC2

Origin of Product

United States

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